molecular formula C18H20N4O2 B2786663 N-(4-(dimethylamino)phenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 355114-98-6

N-(4-(dimethylamino)phenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Katalognummer B2786663
CAS-Nummer: 355114-98-6
Molekulargewicht: 324.384
InChI-Schlüssel: ADDQXEDWJOPRKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMXAA was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice. TNF-α is a cytokine that plays a key role in the immune response to cancer, and its induction by DMXAA suggested that this compound could have anti-cancer properties. Since then, DMXAA has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in humans.

Wirkmechanismus

The mechanism of action of DMXAA is complex and not fully understood. It is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include induction of TNF-α and other pro-inflammatory cytokines, inhibition of angiogenesis, and activation of the immune system. DMXAA has also been shown to increase tumor oxygenation, which can enhance the effectiveness of radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMXAA is its potent anti-tumor activity in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and evaluating the efficacy of other anti-cancer agents. However, DMXAA has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer to animals. DMXAA has also been shown to have some toxicity in humans, which limits its use in clinical trials.

Zukünftige Richtungen

There are several future directions for research on DMXAA. One area of interest is the development of more soluble analogs of DMXAA that can be administered more easily to animals and humans. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research on the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity.

Synthesemethoden

DMXAA can be synthesized using a multi-step process that involves the condensation of 4-(dimethylamino)benzaldehyde with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid, followed by acetylation of the resulting intermediate. The final product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Wissenschaftliche Forschungsanwendungen

DMXAA has been studied extensively in preclinical models of cancer, including mouse, rat, and human xenograft models. These studies have shown that DMXAA has potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. DMXAA has been shown to induce tumor regression and increase survival in a variety of cancer types, including melanoma, lung cancer, and colon cancer.

Eigenschaften

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22(2)13-9-7-12(8-10-13)19-17(23)11-16-18(24)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,11H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQXEDWJOPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.